![molecular formula C17H15NO4 B106984 2-[2-(2-Methoxyphenoxy)ethyl]isoindole-1,3-dione CAS No. 26646-63-9](/img/structure/B106984.png)
2-[2-(2-Methoxyphenoxy)ethyl]isoindole-1,3-dione
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Overview
Description
“2-[2-(2-Methoxyphenoxy)ethyl]isoindole-1,3-dione” is a chemical compound that serves as a useful synthetic intermediate in the synthesis of Carvedilol , a nonselective β-adrenergic blocker with α1-blocking activity .
Synthesis Analysis
The synthesis of this compound and similar compounds has been the subject of various studies . The structure of the new imides was confirmed by the methods of elemental and spectral analysis: FT-IR, H NMR, and MS . The structure of the degradation products and the mechanisms of their formation were deduced based on information on the mass of quasi-molecular ions and fragmented degradation products .Molecular Structure Analysis
The molecular structure of “2-[2-(2-Methoxyphenoxy)ethyl]isoindole-1,3-dione” has been analyzed in several studies . The structure of the new imides was confirmed by the methods of elemental and spectral analysis: FT-IR, H NMR, and MS . Based on the obtained results of ESI-MS the probable path of the molecules decay and the hypothetical structure of the resulting pseudo-molecular ions have been proposed .Chemical Reactions Analysis
The chemical reactions involving “2-[2-(2-Methoxyphenoxy)ethyl]isoindole-1,3-dione” have been studied . The structures of degradation products and the mechanics of their formation were designed in accordance with the information on the mass of quasi-molecular ions and fragmented degradation products .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[2-(2-Methoxyphenoxy)ethyl]isoindole-1,3-dione” have been analyzed . The compound has a molecular weight of 297.30 g/mol .Scientific Research Applications
Pharmaceutical Synthesis
This compound, characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3, has gained significant attention for its potential use in pharmaceutical synthesis . The structure–activity relationships and biological properties of N-isoindoline-1,3-dione derivatives are being studied with the aim of unlocking their potential as therapeutic agents .
Herbicides
N-isoindoline-1,3-dione heterocycles, which this compound is a part of, have been explored for their potential use as herbicides .
Colorants and Dyes
These compounds have also found applications as colorants and dyes . The specific properties of the compound that make it suitable for these applications would depend on its chemical structure and reactivity.
Polymer Additives
The compound has potential applications as an additive in polymers . Additives can enhance the properties of polymers, making them more suitable for specific uses.
Organic Synthesis
N-isoindoline-1,3-dione heterocycles are also used in organic synthesis . They can act as building blocks in the synthesis of more complex organic compounds.
Photochromic Materials
Another potential application of this compound is in the creation of photochromic materials . These are materials that change color in response to changes in light conditions.
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[2-(2-methoxyphenoxy)ethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-21-14-8-4-5-9-15(14)22-11-10-18-16(19)12-6-2-3-7-13(12)17(18)20/h2-9H,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRBSZMMWHCAUKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCN2C(=O)C3=CC=CC=C3C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601200534 |
Source
|
Record name | 2-[2-(2-Methoxyphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601200534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(2-Methoxyphenoxy)ethyl)isoindoline-1,3-dione | |
CAS RN |
26646-63-9 |
Source
|
Record name | 2-[2-(2-Methoxyphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26646-63-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[2-(2-Methoxyphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601200534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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